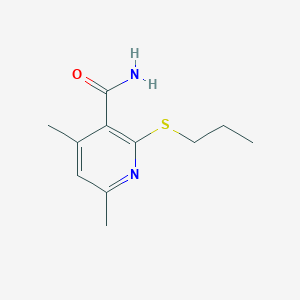![molecular formula C21H24N2O2 B3957813 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B3957813.png)
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as BU99006, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the dopamine, serotonin, and opioid systems. 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to activate the kappa opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to reduce the levels of oxidative stress in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide is its relatively low potency compared to other compounds with similar pharmacological activities. This may limit its use in certain experiments or applications.
Future Directions
There are several future directions for research on 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of research is the development of more potent analogs of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide in other diseases, such as cancer and autoimmune disorders. Finally, the mechanism of action of 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide needs to be further elucidated to fully understand its pharmacological effects.
Scientific Research Applications
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, pain, and inflammation. In particular, 4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
properties
IUPAC Name |
4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-14-25-18-10-8-16(9-11-18)21(24)22-13-12-17-15-23-20-7-5-4-6-19(17)20/h4-11,15,23H,2-3,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXOSQFFMYLOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-nitro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3957744.png)
![6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3957751.png)
![5-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoic acid](/img/structure/B3957759.png)
![N-{(2R*,4R*,6S*)-2-isopropyl-6-[2-(methylamino)pyridin-3-yl]tetrahydro-2H-pyran-4-yl}benzamide](/img/structure/B3957772.png)

![2,6-dimethyl-4-({[(4-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957787.png)
![4-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)
![2-({1-[4-(difluoromethoxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3957796.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3957799.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B3957812.png)

![4-butyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B3957831.png)
![4-{[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3957833.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3957838.png)